Cas no 845829-94-9 (1-bromo-3-fluoro-2-methoxybenzene)

1-bromo-3-fluoro-2-methoxybenzene structure
845829-94-9 structure
Nome del prodotto:1-bromo-3-fluoro-2-methoxybenzene
Numero CAS:845829-94-9
MF:C7H6BrFO
MW:205.024344921112
MDL:MFCD04974125
CID:68923
PubChem ID:16102688

1-bromo-3-fluoro-2-methoxybenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromo-6-fluoroanisole
    • 1-Bromo-3-fluoro-2-methoxybenzene
    • 1-Bromo-3-fluoro-2-methoxy-benzene
    • 1-Bromo-3-fluoro-2-methoxybenzene (ACI)
    • 1-Bromo-2-methoxy-3-fluorobenzene
    • DB-006020
    • RLSQPLJXDTXSCL-UHFFFAOYSA-N
    • AKOS005255039
    • AC-1588
    • CS-0007553
    • Benzene, 1-bromo-3-fluoro-2-methoxy-
    • MFCD04974125
    • BBL100573
    • DTXSID00582876
    • J-508454
    • SCHEMBL589662
    • CL8590
    • EN300-1895475
    • 845829-94-9
    • AB21504
    • SY020453
    • STL554367
    • 2-bromo-6-fluoroanisol
    • 1-bromo-3-fluoro-2-methoxybenzene
    • MDL: MFCD04974125
    • Inchi: 1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
    • Chiave InChI: RLSQPLJXDTXSCL-UHFFFAOYSA-N
    • Sorrisi: FC1C(OC)=C(Br)C=CC=1

Proprietà calcolate

  • Massa esatta: 203.95900
  • Massa monoisotopica: 203.959
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 9.2A^2

Proprietà sperimentali

  • Densità: 1.531
  • Punto di ebollizione: 208.6°C at 760 mmHg
  • Punto di infiammabilità: 94.4°C
  • Indice di rifrazione: 1.518
  • PSA: 9.23000
  • LogP: 2.59680

1-bromo-3-fluoro-2-methoxybenzene Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

1-bromo-3-fluoro-2-methoxybenzene Dati doganali

  • CODICE SA:2909309090
  • Dati doganali:

    Codice doganale cinese:

    2909309090

    Panoramica:

    2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

1-bromo-3-fluoro-2-methoxybenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B687470-1000mg
2-Bromo-6-fluoroanisole
845829-94-9
1g
$ 178.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1077578-5g
2-Bromo-6-fluoroanisole
845829-94-9 98%
5g
¥86.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1107-25G
1-bromo-3-fluoro-2-methoxybenzene
845829-94-9 97%
25g
¥ 316.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024819-5g
1-bromo-3-fluoro-2-methoxybenzene
845829-94-9 98%
5g
584.0CNY 2021-07-07
Fluorochem
092927-10g
2-Bromo-6-fluoroanisole
845829-94-9 98%
10g
£65.00 2022-03-01
Fluorochem
092927-25g
2-Bromo-6-fluoroanisole
845829-94-9 98%
25g
£136.00 2022-03-01
Apollo Scientific
PC2958-100g
2-Bromo-6-fluoroanisole
845829-94-9 98+%
100g
£233.00 2025-02-21
Chemenu
CM185781-25g
2-Bromo-6-fluoroanisole
845829-94-9 95+%
25g
$150 2022-06-10
TRC
B687470-10g
2-Bromo-6-fluoroanisole
845829-94-9
10g
$ 545.00 2022-06-06
eNovation Chemicals LLC
D403707-100g
2-Bromo-6-fluoroanisole
845829-94-9 97%
100g
$3200 2024-06-05

1-bromo-3-fluoro-2-methoxybenzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Riferimento
Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression
Zhang, Heng; et al, European Journal of Medicinal Chemistry, 2015, 89, 524-539

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  27 h, 1 atm, rt
3.1 Solvents: Water ;  rt → 0 °C
3.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
3.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
3.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Riferimento
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
1.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Riferimento
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  27 h, 1 atm, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
2.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Riferimento
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

1-bromo-3-fluoro-2-methoxybenzene Raw materials

1-bromo-3-fluoro-2-methoxybenzene Preparation Products

1-bromo-3-fluoro-2-methoxybenzene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:845829-94-9)2-bromo-6-fluoroanisole
A10157
Purezza:99%
Quantità:100g
Prezzo ($):350.0